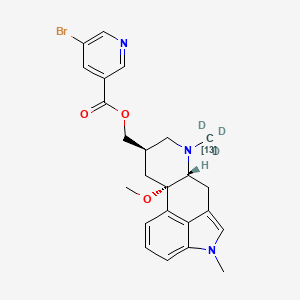

Nicergoline-13C,d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C24H26BrN3O3 |

|---|---|

Molecular Weight |

488.4 g/mol |

IUPAC Name |

[(6aR,9R,10aS)-10a-methoxy-4-methyl-7-(trideuterio(113C)methyl)-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromopyridine-3-carboxylate |

InChI |

InChI=1S/C24H26BrN3O3/c1-27-13-17-8-21-24(30-3,19-5-4-6-20(27)22(17)19)9-15(12-28(21)2)14-31-23(29)16-7-18(25)11-26-10-16/h4-7,10-11,13,15,21H,8-9,12,14H2,1-3H3/t15-,21-,24+/m1/s1/i2+1D3 |

InChI Key |

YSEXMKHXIOCEJA-IAVOFYNRSA-N |

Isomeric SMILES |

[2H][13C]([2H])([2H])N1C[C@@H](C[C@]2([C@H]1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

Canonical SMILES |

CN1CC(CC2(C1CC3=CN(C4=CC=CC2=C34)C)OC)COC(=O)C5=CC(=CN=C5)Br |

Origin of Product |

United States |

Foundational & Exploratory

Nicergoline-13C,d3: A Technical Overview for Researchers

This guide provides an in-depth look at the chemical properties, analytical methodologies, and biological context of Nicergoline-13C,d3, an isotopically labeled derivative of the vasoactive and cognitive-enhancing drug, Nicergoline. This document is intended for researchers, scientists, and professionals in drug development who are utilizing this compound as a reference standard or in metabolic studies.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Nicergoline, which is used in quantitative analysis, such as mass spectrometry-based assays, to serve as an internal standard. The incorporation of carbon-13 and deuterium atoms provides a distinct mass signature, allowing for precise quantification of the unlabeled drug in biological matrices.

| Property | Value | Source |

| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃ | [1] |

| Molecular Weight | 488.40 g/mol | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | Practically insoluble in water; soluble in ethanol, chloroform, and acetone; freely soluble in methylene chloride.[2] | - |

Experimental Protocols

Detailed experimental protocols for this compound are typically developed in-house by research laboratories. However, based on standard practices for the analysis of isotopically labeled drug compounds, the following methodologies are recommended.

Quantitative Analysis by LC-MS/MS

This protocol outlines a general procedure for the quantification of Nicergoline in plasma samples using this compound as an internal standard.

-

Sample Preparation:

-

To 100 µL of plasma, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected analyte levels).

-

Precipitate proteins by adding 300 µL of acetonitrile.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

Chromatographic Conditions:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometric Conditions:

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Nicergoline: Precursor ion > Product ion (to be determined by direct infusion).

-

This compound: Precursor ion > Product ion (to be determined by direct infusion).

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) should be optimized for maximum signal intensity.

-

The workflow for this experimental protocol can be visualized as follows:

Biological Activity and Signaling Pathways

Nicergoline is an ergot derivative with a broad pharmacological profile, primarily acting as a vasodilator and a nootropic agent.[3][4][5] Its mechanism of action is multifaceted, involving antagonism of α1-adrenergic receptors and modulation of various neurotransmitter systems.[4][5]

Primary Mechanism of Action

The principal mechanism of Nicergoline is the blockade of α1-adrenergic receptors on vascular smooth muscle.[4][5] This inhibition counteracts the vasoconstrictive effects of catecholamines like epinephrine and norepinephrine, leading to vasodilation and increased blood flow, particularly in the brain.[4][5]

Neuroprotective and Cognitive Effects

Beyond its vascular effects, Nicergoline exhibits neuroprotective properties and enhances cognitive function through several signaling pathways.

-

Cholinergic System: Nicergoline has been shown to increase the availability of acetylcholine, a key neurotransmitter in learning and memory, by promoting its release and inhibiting its breakdown by acetylcholinesterase.[3][5]

-

PI3K/Akt Signaling Pathway: Studies have demonstrated that Nicergoline can activate the PI3K/Akt signaling pathway.[6][7] This pathway is crucial for cell survival and proliferation, and its activation by Nicergoline is thought to contribute to its neuroprotective effects by inhibiting apoptosis (programmed cell death) in neuronal cells.[6][7]

-

Dopaminergic and Noradrenergic Systems: Nicergoline may also enhance the turnover of dopamine and noradrenaline in certain brain regions, further contributing to its cognitive-enhancing effects.[3]

The following diagram illustrates the influence of Nicergoline on key signaling pathways related to neuroprotection and cognitive enhancement.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Nicergoline CAS#: 27848-84-6 [m.chemicalbook.com]

- 3. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. What is the mechanism of Nicergoline? [synapse.patsnap.com]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Nicergoline-¹³C,d₃: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a feasible synthetic pathway for Nicergoline-¹³C,d₃, an isotopically labeled analog of the ergoline derivative Nicergoline. This guide is intended for researchers, scientists, and professionals in drug development who require a stable-labeled internal standard for pharmacokinetic studies, metabolic research, or as a reference standard in analytical applications.

The proposed synthesis leverages a robust two-step semisynthetic approach for the introduction of the trideuteromethyl (d₃) group, a method successfully applied to various ergot alkaloids. The incorporation of a carbon-13 (¹³C) atom is also discussed, outlining a strategic approach utilizing a labeled precursor. This guide includes detailed experimental protocols, data presentation in tabular format, and logical workflow diagrams to ensure clarity and reproducibility.

Synthetic Strategy Overview

The synthesis of Nicergoline-¹³C,d₃ can be strategically divided into two key stages:

-

Semisynthesis of ¹³CD₃-labeled 1-methyl-10α-methoxyergoline: This involves the N⁶-demethylation of a suitable ergoline precursor, followed by remethylation with ¹³CD₃-iodomethane. This method has proven effective for labeling various ergot alkaloids.[1][2]

-

Esterification with a ¹³C-labeled 5-bromonicotinic acid derivative: The final step involves the coupling of the isotopically labeled ergoline intermediate with a ¹³C-labeled 5-bromonicotinic acid to introduce the carbon-13 isotope into the final molecule.

This approach allows for the specific placement of the isotopic labels, providing a well-defined molecular weight and fragmentation pattern for mass spectrometry-based applications.

Experimental Protocols

Synthesis of N⁶-demethyl-10α-methoxyergoline (Nor-nicergoline precursor)

The initial step involves the demethylation of a suitable ergoline starting material at the N⁶ position. This can be achieved via an iron-catalyzed dealkylation reaction.[1][2]

Materials:

-

10α-methoxyergoline derivative (e.g., from the synthesis of unlabeled Nicergoline)

-

Methanol or Dichloromethane

-

meta-Chloroperbenzoic acid (m-CPBA)

-

Hydrochloric acid

-

Ferric chloride (FeCl₃)

-

Iron powder

-

Acetone

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Dissolve or suspend the starting ergoline derivative in a suitable solvent (methanol or dichloromethane).

-

Cool the mixture in an ice bath.

-

Add meta-chloroperbenzoic acid to the cooled solution to form the N-oxide.

-

After complete conversion, add hydrochloric acid, ferric chloride, and iron powder.

-

Allow the reaction to proceed overnight with shaking.

-

Purify the resulting demethylated product (Nor-ergot alkaloid) by preparative HPLC.

-

Dry the purified product.

Synthesis of 1-(¹³C-methyl-d₃)-10α-methoxyergoline

The purified N⁶-demethylated intermediate is then remethylated using an isotopically labeled methylating agent.

Materials:

-

N⁶-demethyl-10α-methoxyergoline

-

Acetone

-

¹³CD₃-iodomethane

-

Preparative HPLC system

Procedure:

-

Redissolve the purified Nor-ergot alkaloid in acetone.

-

Add ¹³CD₃-iodomethane to the solution.

-

Allow the remethylation reaction to proceed to completion.

-

Purify the resulting ¹³CD₃-labeled ergoline derivative by preparative HPLC to remove any unreacted starting material.

-

Characterize the product by High-Resolution Mass Spectrometry (HR-MS/MS) to confirm the incorporation of the ¹³CD₃ group.

Synthesis of [¹³C]-5-bromonicotinic acid

The introduction of the ¹³C label can be achieved by utilizing a commercially available or synthetically prepared ¹³C-labeled nicotinic acid. One potential route involves the bromination of a ¹³C-labeled nicotinic acid.

Materials:

-

[¹³C]-Nicotinic acid (labeled at a suitable position, e.g., the carboxylic acid carbon)

-

Thionyl chloride

-

Bromine

-

Iron powder (catalyst)

Procedure:

-

To a mixture of [¹³C]-nicotinic acid, thionyl chloride, and a catalytic amount of iron powder, slowly add bromine at an elevated temperature (e.g., 70°C).

-

Reflux the reaction mixture for several hours.

-

After completion, distill off the excess bromine and thionyl chloride.

-

Cool the residue and adjust the pH to approximately 3 with a sodium hydroxide solution to precipitate the product.

-

Filter the precipitate and wash with cold water to yield [¹³C]-5-bromonicotinic acid.

Final Esterification to Yield Nicergoline-¹³C,d₃

The final step is the esterification of the ¹³CD₃-labeled ergoline intermediate with the ¹³C-labeled 5-bromonicotinic acid.

Materials:

-

1-(¹³C-methyl-d₃)-10α-methoxyergoline

-

[¹³C]-5-bromonicotinic acid

-

Dicyclohexylcarbodiimide (DCC) or another suitable coupling agent

-

Tetrahydrofuran (THF) or other aprotic solvent

Procedure:

-

Dissolve 1-(¹³C-methyl-d₃)-10α-methoxyergoline and [¹³C]-5-bromonicotinic acid in THF.

-

Add DCC to the solution to facilitate the esterification reaction.

-

Allow the reaction to proceed to completion.

-

Cool the reaction mixture and filter to remove the dicyclohexylurea byproduct.

-

Purify the final product, Nicergoline-¹³C,d₃, by recrystallization or preparative HPLC.

Data Presentation

Table 1: Summary of Key Intermediates and Final Product

| Compound Name | Molecular Formula | Isotopic Labels | Key Synthetic Step |

| N⁶-demethyl-10α-methoxyergoline | C₁₆H₁₈N₂O | None | Demethylation |

| 1-(¹³C-methyl-d₃)-10α-methoxyergoline | C₁₅¹³CH₁₅D₃N₂O | ¹³C, ³H (d₃) | Remethylation |

| [¹³C]-5-bromonicotinic acid | C₅¹³CH₄BrNO₂ | ¹³C | Bromination |

| Nicergoline-¹³C,d₃ | C₂₃¹³CH₂₃D₃BrN₃O₃ | ¹³C, ³H (d₃) | Esterification |

Table 2: Representative Reaction Conditions and Yields (based on literature for similar compounds)

| Reaction Step | Starting Material | Key Reagents | Solvent | Typical Yield (%) | Reference |

| Demethylation | Ergot Alkaloid | m-CPBA, FeCl₃, Fe | Dichloromethane | Not specified | [1] |

| Remethylation | Nor-ergot Alkaloid | ¹³CD₃-I | Acetone | 8.1 - 29.5 | [1] |

| Bromination | Nicotinic Acid | Br₂, SOCl₂, Fe | - | 63 - 87.3 | [3] |

| Esterification | 1-methyl-10α-methoxyergoline | 5-bromonicotinic acid, DCC | THF | ~90 | [4] |

Visualization of Synthetic Workflow

Caption: Synthetic workflow for Nicergoline-¹³C,d₃.

Conclusion

The synthesis of Nicergoline-¹³C,d₃ can be effectively achieved through a convergent synthetic strategy. The introduction of the trideuteromethyl group via a demethylation-remethylation sequence on the ergoline core is a well-documented and versatile method. The incorporation of the carbon-13 label is proposed to occur through the synthesis and subsequent coupling of a ¹³C-labeled 5-bromonicotinic acid. This guide provides a detailed framework for the synthesis, which can be adapted and optimized by researchers in the field. The availability of this stable isotope-labeled standard is crucial for advancing the understanding of Nicergoline's pharmacology and for ensuring accurate quantification in various biological matrices.

References

- 1. Semisynthesis of Stable Isotope-Labeled Ergot Alkaloids for HPLC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. First Synthesis of Ergotamine-13CD3 and Ergotaminine-13CD3 from Unlabeled Ergotamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents [patents.google.com]

- 4. CN102718761A - Preparation method for nicergoline - Google Patents [patents.google.com]

The Gold Standard in Bioanalysis: A Technical Guide to Nicergoline-13C,d3 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action and application of Nicergoline-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in quantitative bioanalysis. While published methods for the parent drug Nicergoline are limited due to its rapid and extensive metabolism, this document presents a representative, technically sound Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) methodology to illustrate its use, adhering to the highest standards of analytical chemistry.

The Core Principle: Mechanism of Action of a SIL-IS

The "mechanism of action" for an internal standard is not pharmacological but analytical. A SIL-IS is considered the gold standard in quantitative mass spectrometry for its ability to provide the highest possible accuracy and precision.[1] Its effectiveness stems from a simple, powerful principle: the SIL-IS is a version of the analyte (Nicergoline) where several atoms have been replaced with their heavier, non-radioactive stable isotopes (in this case, Carbon-13 and Deuterium).

This subtle change in mass makes it distinguishable from the native analyte by the mass spectrometer, but its physicochemical properties remain nearly identical.[2] Consequently, during every step of the analytical process—from sample extraction and handling to chromatographic separation and ionization—the SIL-IS behaves just like the analyte.[2] It experiences the same degree of loss during extraction, the same ion suppression or enhancement in the mass spectrometer source, and the same chromatographic retention.[1][2]

By adding a known concentration of this compound to every sample at the beginning of the workflow, any sample-specific variations are nullified by calculating the ratio of the analyte's response to the internal standard's response. This ratio remains constant even if the absolute signal intensity fluctuates, ensuring reliable and accurate quantification.

The Analytical Challenge with Nicergoline

Pharmacokinetic studies of Nicergoline are challenging because the parent drug is rapidly and extensively converted to its primary active metabolite, 10α-methoxy-6-methyl ergoline-8β-methanol (MDL), via first-pass metabolism. Consequently, plasma concentrations of native Nicergoline are often below the limit of detection, and most published bioanalytical methods focus on quantifying MDL instead.

This guide, therefore, presents a representative LC-MS/MS protocol for the quantification of the parent drug Nicergoline, as would be developed for a pre-clinical or specialized clinical study requiring measurement of the intact molecule.

Representative Bioanalytical Method

The following protocol is a hypothetical but technically robust example of how Nicergoline would be quantified in human plasma using this compound as the internal standard.

Experimental Protocol

-

Preparation of Standards:

-

Prepare primary stock solutions of Nicergoline and this compound in methanol at 1.00 mg/mL.

-

Create a series of working standard solutions of Nicergoline by serial dilution for spiking into blank plasma to form the calibration curve (e.g., 0.1 to 100 ng/mL).

-

Prepare a working internal standard solution of this compound at a constant concentration (e.g., 10 ng/mL).

-

-

Sample Preparation (Protein Precipitation):

-

Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 ng/mL this compound) to every tube and vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Inject 5 µL of the prepared sample onto the LC-MS/MS system.

-

Perform chromatographic separation using the conditions outlined in Table 2.

-

Detect and quantify the analytes using tandem mass spectrometry with the parameters in Table 1.

-

Data Presentation

Quantitative data for the representative method are summarized in the tables below. Note that mass transitions are predicted based on the molecular weight of Nicergoline (484.39 g/mol ) and common fragmentation patterns of ergot alkaloids.

Table 1: Representative Mass Spectrometry Parameters

| Parameter | Nicergoline (Analyte) | This compound (IS) |

|---|---|---|

| Ionization Mode | ESI+ | ESI+ |

| Precursor Ion (Q1) | m/z 485.4 | m/z 489.4 |

| Product Ion (Q3) | m/z 283.2 (Quantifier) | m/z 287.2 (Quantifier) |

| Product Ion (Q3) | m/z 184.0 (Qualifier) | m/z 184.0 (Qualifier) |

| Dwell Time (ms) | 100 | 100 |

| Collision Energy (eV) | 25 | 25 |

| Declustering Potential (V) | 80 | 80 |

Table 2: Representative Chromatographic Conditions

| Parameter | Value |

|---|---|

| LC System | UPLC System |

| Column | C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Gradient | 10% B to 95% B over 3 min, hold 1 min, re-equilibrate |

| Total Run Time | 5 minutes |

Method Validation Parameters

A full validation of this method would be required according to regulatory guidelines from agencies like the FDA.[3][4] The key parameters to be assessed are outlined below.

Table 3: Bioanalytical Method Validation Criteria (Based on FDA Guidance)

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Selectivity | Ensure no interference from endogenous matrix components. | Response in blank samples <20% of LLOQ response. |

| Calibration Curve | Define the relationship between concentration and response. | ≥75% of standards must be within ±15% of nominal value (±20% at LLOQ). |

| Accuracy & Precision | Determine closeness to nominal value and reproducibility. | Within- and between-run accuracy within ±15% (±20% at LLOQ). Precision (CV%) ≤15% (≤20% at LLOQ). |

| Matrix Effect | Assess the impact of matrix components on ionization. | CV of IS-normalized matrix factor across different lots should be ≤15%. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent, precise, and reproducible. |

| Stability | Evaluate analyte stability under various conditions. | Mean concentration at each level must be within ±15% of nominal. |

| LLOQ | Lower limit of quantitation. | Must be determined with acceptable accuracy (±20%) and precision (≤20% CV). |

References

Characterization of Nicergoline-13C,d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Nicergoline is a semi-synthetic ergoline derivative utilized in the treatment of cognitive and vascular disorders.[1][2] Stable isotope-labeled internal standards are crucial for the accurate quantification of active pharmaceutical ingredients (APIs) in complex biological matrices, as they compensate for matrix effects and variability during sample preparation and analysis.[3][4] Nicergoline-13C,d3 is a stable isotope-labeled analogue of Nicergoline, designed for use as an internal standard in bioanalytical studies, particularly those employing liquid chromatography-mass spectrometry (LC-MS/MS). This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, proposed synthetic route, analytical characterization methods, and its application in a bioanalytical context.

Data Presentation

The quantitative data for this compound are summarized in the tables below. It should be noted that due to the limited availability of public data for this specific labeled compound, some parameters are based on theoretical calculations and data from the unlabeled parent compound, Nicergoline.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Name | [(6aR,9R,10aS)-10a-methoxy-4,7-dimethyl-6a,8,9,10-tetrahydro-6H-indolo[4,3-fg]quinolin-9-yl]methyl 5-bromo-[13C]-pyridine-3-carboxylate-d3 | Theoretical |

| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃ | MedchemExpress |

| Molecular Weight | 488.40 g/mol | MedchemExpress |

| Appearance | White to off-white solid (predicted) | --- |

| Solubility | Soluble in DMSO (predicted) | TargetMol |

| Storage | -20°C for long-term storage | TargetMol |

Table 2: Representative LC-MS/MS Parameters for the Analysis of Nicergoline using this compound

| Parameter | Nicergoline | This compound |

| LC Column | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) | C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile | 0.1% Formic acid in Acetonitrile |

| Flow Rate | 0.4 mL/min | 0.4 mL/min |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Positive Electrospray Ionization (ESI+) |

| Precursor Ion (m/z) | 484.1 | 488.1 |

| Product Ion (m/z) | 314.2 | 314.2 |

| Collision Energy (eV) | 25 (hypothetical) | 25 (hypothetical) |

| Internal Standard | --- | This compound |

Experimental Protocols

The following protocols are provided as representative methods for the synthesis and characterization of this compound. These are based on established procedures for Nicergoline and other isotopically labeled compounds.

Proposed Synthesis of this compound

The synthesis of this compound can be adapted from known synthetic routes for Nicergoline.[5][6] A plausible approach involves the esterification of 1-methyl-10α-methoxy-dihydrolysergol (MMDL) with an isotopically labeled 5-bromonicotinoyl chloride. The deuterium labels are introduced via methylation using a deuterated methylating agent.

Materials:

-

10α-methoxy-dihydrolysergol

-

Deuterated methyl iodide (CD₃I)

-

5-bromo-[¹³C]-nicotinic acid

-

Oxalyl chloride

-

Pyridine

-

Aprotic polar solvent (e.g., DMF)

-

Aprotic hydrophobic solvent (e.g., Dichloromethane)

Procedure:

-

Methylation (Deuterium Labeling): 10α-methoxy-dihydrolysergol is methylated with deuterated methyl iodide (CD₃I) in an aprotic polar solvent under basic conditions to yield 1-(methyl-d3)-10α-methoxy-dihydrolysergol.

-

Preparation of Labeled Acylating Agent: 5-bromo-[¹³C]-nicotinic acid is reacted with oxalyl chloride to form 5-bromo-[¹³C]-nicotinoyl chloride.

-

Esterification: 1-(methyl-d3)-10α-methoxy-dihydrolysergol is reacted with 5-bromo-[¹³C]-nicotinoyl chloride in an aprotic hydrophobic solvent with a weak base like pyridine to yield this compound.

-

Purification: The final product is purified by column chromatography on silica gel followed by recrystallization.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is adapted from a validated HPLC method for Nicergoline.[7]

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Chromatographic Conditions:

-

Mobile Phase: A mixture of methanol and phosphate buffer (pH 6.0) in a 70:30 (v/v) ratio.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 289 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 30 °C.

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL. Prepare a series of dilutions for linearity assessment.

-

Sample Analysis: Inject the prepared standard solutions into the HPLC system.

-

Data Analysis: The purity is determined by calculating the percentage of the area of the main peak relative to the total area of all peaks detected in the chromatogram.

Structural Characterization by NMR and Mass Spectrometry

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The ¹H NMR spectrum of this compound is expected to be very similar to that of unlabeled Nicergoline, with the exception of the signal corresponding to the methyl group at the N1 position, which will be absent due to the deuterium substitution.

-

¹³C NMR: The ¹³C NMR spectrum will show an enhanced signal for the carbon atom at the labeled position in the nicotinoyl moiety. The signals for the deuterated methyl group will be a multiplet with a significantly reduced intensity due to C-D coupling.

b) Mass Spectrometry (MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source.

-

Procedure: A dilute solution of this compound is infused into the mass spectrometer.

-

Expected Results: The mass spectrum in positive ion mode should show a prominent protonated molecular ion [M+H]⁺ at m/z 488.1. The isotopic pattern will confirm the presence of one bromine atom. Tandem MS (MS/MS) fragmentation of this ion can be used to confirm the structure and the location of the isotopic labels.

Mandatory Visualizations

References

- 1. Safety of Nicergoline as an Agent for Management of Cognitive Function Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nicergoline - Wikipedia [en.wikipedia.org]

- 3. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CN102718761A - Preparation method for nicergoline - Google Patents [patents.google.com]

- 6. CN103159756A - Novel preparation method for nicergoline - Google Patents [patents.google.com]

- 7. RP-HPLC method for nicergoline in bulk and tablets: development and validation. [wisdomlib.org]

Nicergoline-13C,d3 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical profile of Nicergoline-13C,d3, an isotopically labeled internal standard for the quantitative analysis of Nicergoline. This document outlines the typical data found in a Certificate of Analysis, details the experimental protocols for its characterization, and visualizes key signaling pathways associated with Nicergoline's mechanism of action.

Certificate of Analysis Data

The following tables summarize the essential quantitative data for a representative batch of this compound.

Table 1: Identity and Purity

| Test | Specification | Result |

| Chemical Name | 8β-(5-Bromo-3-pyridinyl)carbonyloxymethyl-1,6-dimethyl-10α-methoxyergoline-13C,d3 | Conforms |

| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃ | Conforms |

| Molecular Weight | 488.40 g/mol | Conforms |

| Appearance | White to Off-White Solid | Conforms |

| Purity (by HPLC) | ≥98% | 99.5% |

| Isotopic Purity | ≥99 atom % ¹³C; ≥99 atom % D | Conforms |

| Chemical Identity (by ¹H-NMR) | Conforms to structure | Conforms |

| Chemical Identity (by MS) | Conforms to structure | Conforms |

Table 2: Physicochemical Properties

| Property | Value |

| Solubility | Soluble in DMSO, Methanol |

| Storage Condition | -20°C, protect from light |

| CAS Number | Not Available |

Experimental Protocols

Detailed methodologies for the key experiments cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This method is used to determine the chemical purity of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient mixture of acetonitrile and 0.1 M ammonium acetate buffer.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 285 nm.

-

Injection Volume: 10 µL.

-

Procedure: A solution of this compound is prepared in the mobile phase and injected into the HPLC system. The resulting chromatogram is analyzed to determine the area percentage of the main peak relative to any impurity peaks.

Mass Spectrometry (MS) for Identity and Isotopic Purity

Mass spectrometry is employed to confirm the molecular weight and isotopic enrichment of this compound.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive mode.

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol with 0.1% formic acid) and infused into the mass spectrometer.

-

Data Analysis: The mass spectrum is analyzed to confirm the presence of the [M+H]⁺ ion corresponding to the molecular weight of this compound. The isotopic distribution is examined to confirm the enrichment of ¹³C and deuterium.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Procedure: The sample is dissolved in the deuterated solvent, and the ¹H-NMR spectrum is acquired.

-

Data Analysis: The chemical shifts, splitting patterns, and integration of the peaks in the spectrum are analyzed to ensure they are consistent with the known structure of Nicergoline.

Signaling Pathways and Workflows

The following diagrams illustrate the known signaling pathways of Nicergoline and a typical experimental workflow for its analysis.

Nicergoline as an α1-Adrenergic Receptor Antagonist

Nicergoline's Influence on the PI3K/AKT Pathway

Bioanalytical Workflow Using this compound

Mechanism of Action and Applications

Nicergoline is an ergot derivative with a multifaceted pharmacological profile. It acts as a selective antagonist of α1-adrenergic receptors, leading to vasodilation and an increase in cerebral blood flow.[1][2] This mechanism is beneficial for cerebrovascular disorders.[2]

Furthermore, studies have shown that nicergoline can modulate key signaling pathways within the brain. It has been demonstrated to stimulate the phosphoinositide pathway and enhance the availability of acetylcholine, a critical neurotransmitter for memory and learning.[3] Research also indicates that nicergoline can positively influence the PI3K/AKT signaling pathway, which plays a crucial role in neuronal survival and cognitive function.[4][5] By promoting cell survival and improving neurotransmission, nicergoline has shown potential in ameliorating cognitive deficits associated with conditions like Alzheimer's disease.[4][5]

This compound serves as an indispensable tool for the accurate quantification of nicergoline in complex biological matrices such as plasma.[6][7] Its use as an internal standard in mass spectrometry-based assays corrects for variability in sample preparation and instrument response, ensuring reliable and reproducible results in pharmacokinetic and bioequivalence studies.[6][7]

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of Nicergoline? [synapse.patsnap.com]

- 3. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spandidos-publications.com [spandidos-publications.com]

- 5. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies [jpa.xjtu.edu.cn]

- 7. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Nicergoline-13C,d3

This technical guide provides an in-depth overview of Nicergoline-13C,d3, an isotopically labeled derivative of Nicergoline, intended for researchers, scientists, and professionals in drug development. This document outlines its chemical properties, mechanism of action, and relevant experimental protocols, presenting data in a structured and accessible format.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and its unlabeled counterpart, Nicergoline.

| Property | This compound | Nicergoline |

| Molecular Weight | 488.40 g/mol [1][2][3][4][5] | 484.39 g/mol [5][6], 484.3855 g/mol [1] |

| Molecular Formula | C₂₃¹³CH₂₃D₃BrN₃O₃[1][3], ¹³C C₂₃H₂₃BrN₃O₃D₃[2] | C₂₄H₂₆BrN₃O₃[1][6][7] |

Mechanism of Action of Nicergoline

Nicergoline is a semisynthetic ergot derivative with a multifaceted pharmacological profile.[8][9] Initially recognized for its vasodilatory effects, it is now understood to possess a broader range of activities that contribute to its therapeutic potential in cognitive and cerebrovascular disorders.[8][10]

The primary mechanism of action of Nicergoline is the antagonism of alpha-1 adrenergic receptors.[8] By blocking these receptors, it induces vasodilation, which improves blood flow, particularly in the cerebral arteries.[8][11] This enhanced cerebral blood flow ensures a better supply of oxygen and nutrients to brain tissue, which is crucial for maintaining cognitive function.[11]

Beyond its vasodilatory effects, Nicergoline has been shown to have a positive impact on cerebral metabolism by increasing glucose and oxygen uptake in brain cells.[8] It also exhibits neuroprotective properties through its antioxidant effects, which help to mitigate oxidative stress.[8][11]

Furthermore, Nicergoline influences several neurotransmitter systems. It has been found to enhance cholinergic function by increasing the release of acetylcholine, a key neurotransmitter for learning and memory.[8] It also appears to modulate the dopaminergic system by potentially increasing dopamine release.[8] Additionally, Nicergoline has anti-platelet and anti-thrombotic activities, which can help reduce the risk of blood clot formation.[8]

Recent research has also shed light on its role in specific signaling pathways. Studies in mouse models of Alzheimer's disease have demonstrated that Nicergoline can exert its neuroprotective and cognitive-enhancing effects through the PI3K/AKT signaling pathway.[12][13]

Signaling Pathway

The neuroprotective effects of Nicergoline have been linked to its influence on the PI3K/AKT signaling pathway, as demonstrated in preclinical models of Alzheimer's disease.[12][13] The diagram below illustrates the proposed mechanism.

Experimental Protocols

A study investigating the effects of Nicergoline on cognitive function in a mouse model of Alzheimer's disease employed the following methods:[14]

-

Animal Model and Treatment: Mice with Alzheimer's disease were treated with Nicergoline (10 mg/kg body weight) or a PBS control for 60 days.[14]

-

Histological and Immunohistochemical Analysis:

-

Immunofluorescence:

-

Fluorescent Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) Analysis:

The simultaneous identification and quantification of Nicergoline from combined capsules were performed using High-Performance Liquid Chromatography (HPLC).[15]

-

Sample Preparation:

-

HPLC Analysis:

-

A 20 µL injection volume was used for the analysis.[15]

-

Dissolution profiles of Nicergoline from capsule formulations were evaluated in both acidic and neutral media.[15]

-

Methodology:

A 6-month double-blind, randomized, placebo-controlled clinical trial was conducted to evaluate the efficacy and safety of Nicergoline in patients with mild to moderate multi-infarct dementia.[16]

-

Study Design:

-

A 3-week single-blind, washout/run-in placebo phase was followed by a 6-month double-blind treatment phase.[16]

-

-

Participants:

-

Male and female patients aged 55-85 years.[16]

-

-

Intervention:

-

Nicergoline 30 mg twice daily or a placebo.[16]

-

-

Primary Endpoints:

-

Changes in the Sandoz Clinical Assessment Geriatric Scale (SCAG) and Mini-Mental State Examination (MMSE) scores from baseline to the end of treatment.[16]

-

The following diagram outlines a general workflow for an in vivo study of Nicergoline.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Nicergoline-13C-d3 | Axios Research [axios-research.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. Nicergoline-13C, d3 [sincopharmachem.com]

- 5. tlcstandards.com [tlcstandards.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. Nicergoline | C24H26BrN3O3 | CID 34040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Nicergoline? [synapse.patsnap.com]

- 9. mims.com [mims.com]

- 10. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. What is Nicergoline used for? [synapse.patsnap.com]

- 12. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. mdpi.com [mdpi.com]

- 16. A multicenter randomized double-blind study on the efficacy and safety of nicergoline in patients with multi-infarct dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Isotopic Purity of Nicergoline-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the principles and methodologies for determining the isotopic purity of the stable isotope-labeled internal standard, Nicergoline-13C,d3. While specific batch data for commercially available standards is proprietary and not publicly available, this document outlines the state-of-the-art analytical techniques and data interpretation required for its characterization. The methodologies described herein are based on established practices for the analysis of isotopically labeled compounds.

Introduction to Isotopic Purity

This compound is a critical tool in pharmacokinetic and metabolic studies, serving as an internal standard for the accurate quantification of Nicergoline in biological matrices. Its utility is directly dependent on its high isotopic purity. Isotopic purity refers to the extent to which the atoms at the labeled positions in the molecule are exclusively the desired stable isotopes (in this case, one Carbon-13 and three Deuterium atoms) and not a mixture of other isotopes. High isotopic purity is essential to minimize cross-talk between the analytical signals of the standard and the analyte, ensuring the accuracy of quantitative assays.

Hypothetical Isotopic Purity Data

The isotopic purity of this compound is determined by measuring the relative abundance of all isotopic variants (isotopologues) of the molecule. The data is typically presented in a tabular format, as illustrated in the hypothetical example below.

| Isotopologue | Description | Relative Abundance (%) |

| M+4 (Target) | Molecule with one 13C and three d atoms | > 98% |

| M+3 | Molecule with one 13C and two d atoms, or three d atoms and all 12C | < 1.5% |

| M+2 | Molecule with one 13C and one d atom, or two d atoms and all 12C | < 0.5% |

| M+1 | Molecule with one 13C or one d atom | < 0.1% |

| M (Unlabeled) | Molecule with all 12C and no d atoms | < 0.05% |

Note: This table presents hypothetical data for illustrative purposes. Actual values may vary between different synthesis batches.

Experimental Protocol for Isotopic Purity Determination

The determination of the isotopic purity of this compound is primarily accomplished using high-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique such as liquid chromatography (LC).

1. Sample Preparation:

-

A stock solution of this compound is prepared in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration appropriate for mass spectrometric analysis (typically in the low ng/mL to µg/mL range).

-

A similar stock solution of unlabeled Nicergoline is also prepared to serve as a reference for the natural isotopic distribution.

2. Chromatographic Separation (LC-MS):

-

An aliquot of the prepared solution is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

The chromatographic conditions (column, mobile phase, gradient, and flow rate) are optimized to achieve good peak shape and separation of Nicergoline from any potential impurities.

3. Mass Spectrometric Analysis (HRMS):

-

The eluent from the LC system is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

The mass spectrometer is operated in a positive electrospray ionization (ESI+) mode.

-

Full-scan mass spectra are acquired over a mass range that includes the molecular ions of both labeled and unlabeled Nicergoline. The high resolution of the instrument is critical to separate the closely spaced isotopic peaks.

4. Data Analysis:

-

The raw data is processed using the instrument's software.

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

The relative intensity of the ion corresponding to the target isotopologue (M+4) and other observable isotopologues (M, M+1, M+2, M+3) are measured.

-

A correction for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁷O, ¹⁸O) in the unlabeled portion of the molecule is applied to accurately determine the contribution of the intentionally introduced labels.

-

The isotopic purity is calculated as the percentage of the M+4 isotopologue relative to the sum of all isotopologues.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general workflow for the determination of the isotopic purity of a labeled compound like this compound.

Caption: Workflow for Isotopic Purity Determination.

Conclusion

The determination of the isotopic purity of this compound is a meticulous process that relies on high-resolution analytical instrumentation and rigorous data analysis. A thorough characterization, as outlined in this guide, is fundamental to ensuring the reliability of this internal standard in quantitative bioanalytical assays, thereby upholding the integrity of the resulting scientific data. Researchers and drug development professionals should always refer to the certificate of analysis provided by the supplier for batch-specific isotopic purity data.

A Technical Guide to the Solution Stability of Nicergoline-13C,d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the stability of Nicergoline-13C,d3 in solution. Given that isotopically labeled compounds are expected to exhibit similar chemical stability to their unlabeled counterparts, this document leverages stability data from Nicergoline to establish a robust stability profile for this compound. The information herein is critical for ensuring the accuracy and reliability of experimental results in research and clinical applications.

Introduction to Nicergoline and its Labeled Variant

Nicergoline is a semisynthetic ergot derivative recognized for its role in treating cognitive, affective, and behavioral disorders, particularly those of vascular origin in the elderly.[1] It functions primarily as an α-1A adrenergic receptor antagonist, which leads to vasodilation and improved blood flow in the brain.[2][3] This mechanism enhances the utilization of oxygen and glucose by brain cells.[2][4] Nicergoline's therapeutic potential has been explored in conditions like senile dementia, Alzheimer's disease, and vascular dementia.[1][3]

This compound is a stable, isotopically labeled version of Nicergoline, used as an internal standard in quantitative bioanalytical studies.[5] The precise and accurate quantification of drug candidates and their metabolites is paramount in drug development, making the stability of internal standards like this compound a critical factor.

Physicochemical Properties and Solution Stability

Understanding the physicochemical properties of Nicergoline is foundational to assessing its stability in solution. Nicergoline is characterized as a poorly water-soluble compound.[6] Its chemical structure, featuring an ester linkage, makes it susceptible to hydrolysis, particularly under acidic or alkaline conditions.[7][8]

Key Stability Considerations:

-

Hydrolytic Degradation: Nicergoline shows significant degradation in the presence of acids and alkalis.[7] This is a primary degradation pathway, leading to the formation of its hydrolysis-induced degradation product.[9]

-

Oxidative and Photolytic Sensitivity: The compound also demonstrates susceptibility to oxidative and photolytic degradation, which can lead to notable changes in its chromatographic profile.[7]

-

pH-Dependent Stability: The stability of Nicergoline is pH-sensitive. Formulations of Nicergoline are often prepared in acidic conditions (pH 3.0-5.0) to ensure stability.[8]

-

Solvent Effects: Nicergoline is soluble in DMSO, and for in vivo studies, co-solvent systems such as DMSO, PEG300, and Tween-80 are often employed.[10] The choice of solvent can influence the stability of the compound.

Quantitative Stability Data

While specific quantitative stability data for this compound is not extensively published, forced degradation studies on Nicergoline provide valuable insights into its stability profile. The following table summarizes the observed degradation under various stress conditions.

| Stress Condition | Reagents/Environment | Observation | Reference |

| Acid Hydrolysis | 0.1 N HCl | Marked Degradation | [7] |

| Alkali Hydrolysis | 0.1 N NaOH | Marked Degradation | [7] |

| Oxidative Degradation | 3% H2O2 | Significant Changes in Chromatogram | [7] |

| Photolytic Degradation | UV Light Exposure | Significant Changes in Chromatogram | [7] |

| Thermal Degradation | Heat | Less significant compared to hydrolysis and oxidation | [7] |

Recommended Experimental Protocols for Stability Assessment

A comprehensive stability testing protocol is essential for determining the shelf-life and appropriate storage conditions for this compound solutions. The following protocol is based on established guidelines for drug stability testing.[11][12][13]

4.1 Objective

To evaluate the stability of this compound in a specified solvent system under various storage conditions (temperature, light) over a defined period.

4.2 Materials and Methods

-

Test Substance: this compound of known purity.

-

Solvent System: Select an appropriate solvent based on the intended application (e.g., acetonitrile, methanol, DMSO, or a co-solvent mixture).

-

Storage Conditions:

-

Refrigerated: 2-8°C

-

Room Temperature: 20-25°C

-

Accelerated: 40°C

-

Photostability: As per ICH Q1B guidelines.

-

-

Analytical Method: A validated stability-indicating HPLC or UPLC-MS/MS method. The mobile phase could consist of a mixture like methanol-water-glacial acetic acid (80:20:0.1, v/v/v).[9]

4.3 Experimental Procedure

-

Preparation of Stock Solution: Prepare a stock solution of this compound at a known concentration in the selected solvent.

-

Aliquoting and Storage: Aliquot the stock solution into appropriate vials for each time point and storage condition.

-

Time Points: Analyze the samples at predetermined intervals (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).

-

Sample Analysis: At each time point, analyze the stored samples along with a freshly prepared standard solution.

-

Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration. A common stability criterion is the absence of significant degradation, often defined as less than a 10-15% loss of the initial concentration.

4.4 Workflow for Stability Testing

Mechanism of Action and Signaling Pathways

Nicergoline exerts its therapeutic effects through multiple pharmacological actions.[3] A primary mechanism is the selective antagonism of α-1A adrenergic receptors, which leads to vasodilation.[14] Additionally, it has been shown to stimulate the phosphoinositide pathway and the PI3K/AKT signaling pathway, which are involved in cell survival and cognitive function.[1][14]

5.1 Signaling Pathway of Nicergoline

Conclusion

The stability of this compound in solution is a critical parameter for its use as an internal standard. Based on data from its unlabeled counterpart, Nicergoline, it is evident that the compound is susceptible to hydrolytic, oxidative, and photolytic degradation. Therefore, it is recommended that solutions of this compound be prepared fresh, protected from light, and stored at refrigerated temperatures to minimize degradation. For applications requiring long-term storage, a comprehensive stability study following the outlined protocol is essential to ensure the integrity of the analytical data.

References

- 1. Nicergoline for dementia and other age associated forms of cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Nicergoline? [synapse.patsnap.com]

- 4. Nicergoline - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. CN110025583B - Nicergoline freeze-dried preparation with excellent stability - Google Patents [patents.google.com]

- 9. First derivative ratio spectrophotometric, HPTLC-densitometric, and HPLC determination of nicergoline in presence of its hydrolysis-induced degradation product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nicergoline | Adrenergic Receptor | TargetMol [targetmol.com]

- 11. fda.gov [fda.gov]

- 12. ema.europa.eu [ema.europa.eu]

- 13. criver.com [criver.com]

- 14. spandidos-publications.com [spandidos-publications.com]

A Technical Guide to the Solubility of Nicergoline-13C,d3 in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Nicergoline, which serves as a proxy for its isotopically labeled counterpart, Nicergoline-13C,d3. Given that isotopic labeling involves the substitution of atoms with their heavier isotopes (in this case, Carbon-12 with Carbon-13 and Hydrogen with Deuterium), it does not significantly alter the physicochemical properties of the molecule. Therefore, the solubility profile of Nicergoline is expected to be virtually identical to that of this compound.

Nicergoline is a semisynthetic ergot derivative recognized for its neuroprotective and cognitive-enhancing properties.[1] Understanding its solubility is critical for a range of applications, from early-stage drug discovery and formulation to analytical method development. This document summarizes available quantitative and qualitative solubility data, outlines a standard experimental protocol for solubility determination, and provides visualizations for experimental workflows and the compound's primary signaling pathway.

Quantitative and Qualitative Solubility Data

The solubility of Nicergoline has been characterized in several common organic solvents. While extensive quantitative data is limited in publicly available literature, a combination of specific measurements and qualitative descriptions provides a strong foundation for experimental design.

Table 1: Solubility of Nicergoline in Various Solvents

| Solvent | Type | Solubility | Concentration | Notes |

| Dimethyl Sulfoxide (DMSO) | Quantitative | 50 mg/mL | 103.22 mM | Sonication is recommended to aid dissolution.[2] |

| Methylene Chloride | Qualitative | Freely Soluble | Not specified | - |

| Ethanol (96%) | Qualitative | Soluble | Not specified | - |

| Chloroform | Qualitative | Soluble | Not specified | [3][4][5] |

| Acetone | Qualitative | Soluble | Not specified | [3][4][5] |

| Water | Qualitative | Practically Insoluble | Not specified | [3][4][5] |

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound. This method measures the equilibrium solubility of a compound in a specific solvent, providing a definitive value for the maximum concentration achievable under set conditions.

1. Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.

2. Materials and Equipment:

-

This compound (crystalline solid)

-

Selected organic solvent (e.g., Ethanol, HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

3. Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound solid to a glass vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Pipette a known volume of the selected organic solvent (e.g., 2 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a standard temperature (e.g., 25°C).

-

Agitate the samples at a constant speed (e.g., 150 rpm) for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. A preliminary time-course study can establish the minimum time required to achieve equilibrium.

-

-

Sample Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for at least one hour to let the excess solid settle.

-

Visually confirm the presence of undissolved solid at the bottom of the vial.

-

Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered sample with a known volume of the solvent to bring the concentration within the linear range of the analytical method (e.g., HPLC-UV).

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Calculate the concentration of the saturated solution based on the calibration curve, accounting for the dilution factor.

-

Express the final solubility in units such as mg/mL or mol/L.

-

Visualizations: Workflows and Signaling Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the Shake-Flask method for determining thermodynamic solubility.

Signaling Pathway Diagram

Nicergoline's primary mechanism of action involves the antagonism of α1-adrenergic receptors.[6][7] This action initiates downstream effects on critical cellular pathways, such as the PI3K/AKT pathway, which is integral to cell survival and cognitive function.[8][9]

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. Nicergoline | Adrenergic Receptor | TargetMol [targetmol.com]

- 3. Nicergoline | 27848-84-6 [chemicalbook.com]

- 4. Nicergoline CAS#: 27848-84-6 [m.chemicalbook.com]

- 5. chembk.com [chembk.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Nicergoline? [synapse.patsnap.com]

- 8. spandidos-publications.com [spandidos-publications.com]

- 9. Ameliorative effect of nicergoline on cognitive function through the PI3K/AKT signaling pathway in mouse models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Nicergoline-13C,d3 for Researchers and Drug Development Professionals

This technical guide provides an in-depth overview of Nicergoline-13C,d3, a stable isotope-labeled derivative of Nicergoline, for researchers, scientists, and professionals involved in drug development. This document covers commercial suppliers, potential synthetic routes, detailed experimental protocols for its use as an internal standard in pharmacokinetic studies, and relevant signaling pathways.

Commercial Suppliers of this compound

For researchers seeking to procure this compound for their studies, several commercial suppliers offer this stable isotope-labeled compound. The following table summarizes key information from some of these suppliers. It is important to note that catalog numbers, availability, and purity may vary, and it is recommended to contact the suppliers directly for the most current information.

| Supplier | Catalog Number | Molecular Formula | Molecular Weight | Notes |

| Axios Research | AR-N01378 | ¹³C C₂₃H₂₃BrN₃O₃D₃ | 488.4 | Offered as a reference standard compliant with regulatory guidelines for analytical method development and validation.[1] |

| TLC Pharmaceutical Standards | N-070001 | C₂₃¹³CH₂₃D₃BrN₃O₃ | 488.40 | Part of their portfolio of pharmaceutical standards. |

| MedchemExpress | HY-B0363S1 | Not specified | Not specified | Lists this compound as a deuterium-labeled Nicergoline. |

| Sinco Pharmachem Inc. | N28686 | C₂₄H₂₃BrN₃O₃D₃ | 488.40 | Provides the molecular formula and weight. |

| LGC Standards | TRC-N394552 | Not specified | Not specified | Lists Nicergoline-d3. |

Synthesis of this compound

The synthesis of this compound involves the introduction of stable isotopes, specifically Carbon-13 and Deuterium, into the Nicergoline molecule. While specific proprietary methods for the synthesis of this compound are not publicly detailed, a plausible synthetic route can be extrapolated from the known synthesis of Nicergoline.[2][3] The labeling would likely be introduced through isotopically labeled precursors.

A general, non-labeled synthesis of Nicergoline involves a multi-step process starting from lysergol.[3] Key steps include a photocatalytic addition reaction, a methylation reaction, and an esterification reaction.[2] To produce this compound, one of the methyl groups would be introduced using a deuterated methylating agent (e.g., CD₃I), and a ¹³C-labeled precursor would be used in an earlier stage of the synthesis.

Experimental Protocols: Pharmacokinetic Studies using this compound as an Internal Standard

Stable isotope-labeled compounds like this compound are invaluable as internal standards in quantitative bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for pharmacokinetic studies. The use of a stable isotope-labeled internal standard is considered the gold standard as it corrects for variability in sample preparation and matrix effects during analysis.

Below is a detailed methodology for a typical pharmacokinetic study involving the quantification of Nicergoline in plasma samples using this compound as an internal standard. This protocol is adapted from established methods for analyzing drug metabolites in plasma.[4]

Objective:

To determine the concentration-time profile of Nicergoline in plasma following administration, using this compound as an internal standard for accurate quantification by LC-MS/MS.

Materials and Reagents:

-

Nicergoline reference standard

-

This compound (internal standard)

-

Control plasma (e.g., human, rat)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (ultrapure)

-

96-well plates or microcentrifuge tubes

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 column)

Methodology:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of Nicergoline (1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (1 mg/mL) in methanol.

-

From the stock solutions, prepare serial dilutions of Nicergoline in methanol to create calibration standards and quality control (QC) samples.

-

Prepare a working solution of the internal standard (this compound) at an appropriate concentration (e.g., 100 ng/mL) in methanol.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibration standard, QC, or unknown study sample) in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

-

Vortex to ensure complete dissolution.

-

-

LC-MS/MS Analysis:

-

HPLC Conditions:

-

Column: C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to achieve separation of Nicergoline from endogenous plasma components. For example, start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, and then return to initial conditions.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Nicergoline and this compound. The exact m/z values will need to be determined by infusion of the individual compounds. For Nicergoline (C₂₄H₂₆BrN₃O₃, MW: 484.39) and this compound (¹³C C₂₃H₂₃BrN₃O₃D₃, MW: 488.4), the transitions would be approximately:

-

Nicergoline: Q1 (precursor ion) m/z ~484.1 -> Q3 (product ion) m/z [to be determined]

-

This compound: Q1 (precursor ion) m/z ~488.1 -> Q3 (product ion) m/z [to be determined]

-

-

Optimize MS parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.

-

-

-

Data Analysis:

-

Integrate the peak areas for Nicergoline and this compound.

-

Calculate the peak area ratio of Nicergoline to this compound.

-

Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.

-

Determine the concentration of Nicergoline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Signaling Pathways and Experimental Workflows

Nicergoline and the PI3K/AKT Signaling Pathway

Nicergoline has been shown to exert its neuroprotective and cognitive-enhancing effects through various mechanisms, including the modulation of key signaling pathways. One such pathway is the PI3K/AKT signaling pathway, which is crucial for cell survival, proliferation, and apoptosis.[1] Studies have indicated that Nicergoline can inhibit apoptosis in hippocampal cells by acting on this pathway, suggesting its therapeutic potential in neurodegenerative diseases like Alzheimer's.[1]

Caption: Nicergoline's modulation of the PI3K/AKT signaling pathway.

Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates the typical workflow for a preclinical pharmacokinetic study utilizing a stable isotope-labeled internal standard.

Caption: Workflow for a pharmacokinetic study using an internal standard.

References

Methodological & Application

Application Note: High-Throughput Analysis of Nicergoline in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Nicergoline in human plasma. The use of a stable isotope-labeled internal standard, Nicergoline-13C,d3, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing. The described protocol, including sample preparation, chromatographic separation, and mass spectrometric detection, is suitable for high-throughput bioanalysis in clinical and research settings.

Introduction

Nicergoline is an ergot derivative utilized in the treatment of senile dementia and other vascular disorders. It functions by decreasing vascular resistance and enhancing arterial blood flow within the brain, which in turn improves the utilization of oxygen and glucose by brain cells. Accurate and reliable quantification of Nicergoline in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. LC-MS/MS offers superior sensitivity and selectivity for this purpose. The incorporation of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis, as it mimics the analyte's behavior during extraction and ionization, leading to more reliable data.

Pharmacokinetic and metabolic studies have demonstrated that Nicergoline is rapidly absorbed and extensively metabolized after oral administration. The primary metabolic pathway involves the hydrolysis of the ester linkage to form 1-methyl-10α-methoxy-9,10-dihydrolysergol (MMDL), which is an active metabolite. MMDL is further N-demethylated to produce 10α-methoxy-9,10-dihydrolysergol (MDL), the main metabolite[1][2].

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is adapted from established methods for Nicergoline and its metabolites in plasma[1][3][4][5].

-

Allow all solutions and plasma samples to thaw to room temperature.

-

Pipette 500 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the this compound internal standard working solution (concentration to be optimized, e.g., 100 ng/mL in methanol).

-

Vortex the mixture for 1 minute.

-

Add 2.5 mL of diethyl ether to the tube.

-

Vortex mix for 10 minutes to ensure thorough extraction.

-

Centrifuge at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer to a new clean glass tube.

-

Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

-

Reconstitute the dried residue in 100 µL of the mobile phase.

-

Vortex the reconstituted sample and centrifuge at 3000 rpm for 5 minutes.

-

Inject an aliquot (e.g., 10-50 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS System and Conditions

The following are typical starting conditions and can be optimized for specific instrumentation.

Liquid Chromatography (LC) System:

-

HPLC System: A system capable of delivering reproducible gradients at analytical flow rates (e.g., Agilent 1200 series, Waters ACQUITY UPLC).

-

Column: A reversed-phase C18 column, such as a Diamonsil ODS (150 mm x 4.6 mm, 5 µm) or equivalent, is suitable[1][4].

-

Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and an aqueous buffer (e.g., 0.1 M ammonium acetate)[1][4]. For example, an isocratic mobile phase of Acetonitrile: 0.1 M Ammonium Acetate (15:85, v/v) can be used.

-

Flow Rate: 1.0 mL/min[1].

-

Column Temperature: 30°C[1].

Mass Spectrometry (MS) System:

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions (Hypothetical): These would need to be optimized by infusing pure standards of Nicergoline and this compound.

-

Nicergoline: The precursor ion would be the [M+H]+ ion. The product ions would be determined from fragmentation analysis.

-

This compound: The precursor ion would be the [M+4+H]+ ion (assuming 1x 13C and 3x 2H). The product ion would likely be the same fragment as the unlabeled compound, or a fragment containing the stable isotopes.

-

-

Source Parameters: Parameters such as nebulizer gas, curtain gas, ion spray voltage, and source temperature should be optimized for maximum signal intensity.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the method, based on published data for the analysis of Nicergoline's metabolite, which are anticipated to be similar for a method using a stable isotope-labeled internal standard for the parent drug[1][4][5].

| Parameter | Expected Performance |

| Linearity Range | 2 - 75 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 2.288 ng/mL[1][4][5] |

| Intra-day Precision (%RSD) | < 13%[1][4] |

| Inter-day Precision (%RSD) | < 13%[1][4] |

| Recovery | 74% - 84%[1][4] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the LC-MS/MS analysis of Nicergoline.

Caption: LC-MS/MS workflow for Nicergoline quantification.

Metabolic Pathway of Nicergoline

This diagram shows the primary metabolic conversion of Nicergoline.

Caption: Primary metabolic pathway of Nicergoline.

Conclusion

The described LC-MS/MS method, incorporating this compound as an internal standard, provides a highly selective, sensitive, and reliable approach for the quantification of Nicergoline in human plasma. The detailed protocol for sample preparation and instrument conditions serves as a comprehensive guide for researchers in pharmacology and drug development. This method is well-suited for high-throughput applications, enabling robust pharmacokinetic and clinical studies of Nicergoline.

References

- 1. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Determination of metabolite of nicergoline in human plasma by high-performance liquid chromatography and its application in pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. doaj.org [doaj.org]

Application Note: High-Performance Bioanalytical Method for Nicergoline Quantification in Human Plasma Using Nicergoline-13C,d3 as an Internal Standard

Abstract

This application note details a robust and sensitive bioanalytical method for the quantification of Nicergoline in human plasma. The method utilizes Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Nicergoline-13C,d3, to ensure high accuracy and precision. The protocol includes a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, optimized chromatographic conditions for excellent separation, and meticulously defined mass spectrometric parameters for selective detection. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving Nicergoline.

Introduction

Nicergoline is an ergot derivative with vasodilating properties, primarily used in the treatment of senile dementia and other vascular disorders.[1] It enhances cerebral blood flow, thereby improving the utilization of oxygen and glucose by brain cells.[1] Accurate and reliable quantification of Nicergoline in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in clinical trials and therapeutic drug monitoring. The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability in sample preparation and matrix effects during ionization. This application note provides a comprehensive protocol for the determination of Nicergoline in human plasma.

Mechanism of Action and Signaling Pathway

Nicergoline primarily acts as an antagonist of α1-adrenergic receptors, leading to vasodilation and increased blood flow.[1] Furthermore, studies have indicated its involvement in neuroprotective signaling pathways. One such critical pathway is the PI3K/AKT signaling cascade, which plays a vital role in cell survival, growth, and proliferation. By modulating this pathway, Nicergoline may contribute to neuronal protection and improved cognitive function.

Experimental Protocols

Materials and Reagents

-

Nicergoline reference standard (≥98% purity)

-